molecular formula C6H8N2O4 B1463769 2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid CAS No. 1311314-41-6

2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid

Cat. No. B1463769
M. Wt: 172.14 g/mol
InChI Key: OPTZZLGXCKKKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid” is a chemical compound with the molecular formula C6H8N2O4 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid” consists of a diazinan ring (a six-membered ring with two nitrogen atoms) with two carbonyl (C=O) groups at the 2,4-positions. An acetic acid moiety is attached to the diazinan ring at the 1-position .


Physical And Chemical Properties Analysis

“2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid” is a solid substance at room temperature . It has a molecular weight of 172.14 .

Scientific Research Applications

    Thiazolidinedione Derivatives:

    • Results: These derivatives may have therapeutic applications, especially in metabolic disorders .

    Environmental Applications:

    • Results: Assess its effectiveness in removing pollutants or enhancing wastewater treatment .

Future Directions

The future directions for research on “2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid” could include further studies on its synthesis, reactivity, and potential biological activities. It may also be of interest to investigate its safety profile in more detail .

properties

IUPAC Name

2-(2,4-dioxo-1,3-diazinan-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c9-4-1-2-8(3-5(10)11)6(12)7-4/h1-3H2,(H,10,11)(H,7,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTZZLGXCKKKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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